molecular formula C11H14N2O6 B6222840 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 2758001-69-1

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B6222840
CAS RN: 2758001-69-1
M. Wt: 270.2
InChI Key:
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Description

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (also known as 2-BEPPA) is a synthetic organic compound that has recently been studied for its various applications in scientific research. It is a versatile compound that has been used in a variety of different experiments due to its unique properties. Its structure is composed of two ethoxycarbonyl groups and a pyrazol-1-yl group, which gives it a wide range of potential applications. 2-BEPPA has been used in many scientific research applications, including as a catalyst, as a ligand, and as a reagent in organic synthesis.

Scientific Research Applications

2-BEPPA has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It has also been used as a fluorescent probe for the detection of certain biochemical compounds, and as a substrate for the detection of certain enzymes.

Mechanism of Action

The mechanism of action of 2-BEPPA is not fully understood. However, it is believed that its unique structure allows it to interact with certain molecules in a way that other compounds cannot. This allows it to act as a catalyst in certain reactions, as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BEPPA are not fully understood. However, it has been shown to have some effects on the human body. In animal studies, 2-BEPPA has been shown to increase the activity of certain enzymes involved in metabolism, as well as to reduce inflammation. It has also been shown to have anti-cancer properties, as well as to reduce the symptoms of certain neurological disorders.

Advantages and Limitations for Lab Experiments

2-BEPPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure allows it to interact with certain molecules in a way that other compounds cannot. It is also relatively non-toxic, and can be used in a variety of different experiments.
However, there are some limitations to using 2-BEPPA in lab experiments. It is not very soluble in water, and it can be difficult to work with in certain experiments. Additionally, it is not very stable, and can easily degrade under certain conditions.

Future Directions

2-BEPPA has many potential future directions for scientific research. It could be used to develop new catalysts for organic synthesis reactions, or to develop new fluorescent probes for the detection of certain biochemical compounds. It could also be used to develop new drugs for the treatment of certain diseases, or to develop new methods for the detection of certain enzymes. Additionally, it could be used to study the biochemical and physiological effects of certain compounds, or to develop new methods of drug delivery.

Synthesis Methods

2-BEPPA can be synthesized using a variety of different methods. The most popular method involves the reaction of 3-chloro-5-ethoxycarbonyl-1H-pyrazole with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 2-BEPPA and a byproduct of acetic acid. Other methods of synthesis include the reaction of 3-chloro-5-ethoxycarbonyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction of 3-chloro-5-ethoxycarbonyl-1H-pyrazole with ethyl acetate in the presence of a base such as potassium carbonate or sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-bis(ethoxycarbonyl)-1H-pyrazole. This intermediate is then reacted with chloroacetic acid to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Chloroacetic acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form 3,5-bis(ethoxycarbonyl)-1H-pyrazole.", "Step 2: The intermediate 3,5-bis(ethoxycarbonyl)-1H-pyrazole is then reacted with chloroacetic acid in the presence of sodium acetate and acetic acid at reflux temperature to form 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid.", "Step 3: The final product is isolated by filtration and purification using standard techniques." ] }

CAS RN

2758001-69-1

Product Name

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Molecular Formula

C11H14N2O6

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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